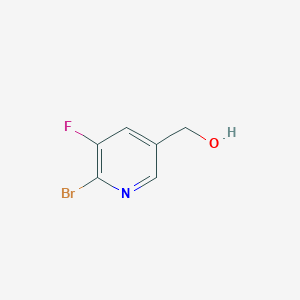

(6-Bromo-5-fluoropyridin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-bromo-5-fluoropyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-6-5(8)1-4(3-10)2-9-6/h1-2,10H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETOCIUZFCFMGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Br)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 6 Bromo 5 Fluoropyridin 3 Yl Methanol

Reactivity of the Pyridine (B92270) Nitrogen Atom

The pyridine nitrogen atom in (6-Bromo-5-fluoropyridin-3-yl)methanol possesses a lone pair of electrons in an sp² hybrid orbital, making it basic and nucleophilic. However, the reactivity of this nitrogen is significantly modulated by the electronic effects of the halogen substituents. Both the bromine at the C6 position and the fluorine at the C5 position are strongly electron-withdrawing groups, which decrease the electron density of the pyridine ring and, consequently, reduce the basicity and nucleophilicity of the nitrogen atom. uoanbar.edu.iqimperial.ac.uk

Despite this deactivation, the nitrogen atom can still undergo characteristic reactions of pyridines, such as:

Protonation: It will react with strong acids to form the corresponding pyridinium (B92312) salt.

N-Alkylation: Reaction with alkyl halides or other alkylating agents can lead to the formation of N-alkylated pyridinium salts. This reaction may require more forcing conditions compared to unsubstituted pyridine due to the reduced nucleophilicity of the nitrogen. acs.orgresearchgate.net

N-Oxidation: Treatment with oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), can convert the pyridine nitrogen to an N-oxide. Pyridine N-oxides are valuable intermediates for further functionalization of the pyridine ring. researchgate.net

Transformations of the Bromine Substituent for C-C, C-N, and C-O Bond Formation

The bromine atom at the C6 position is a key site for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. Its position adjacent to the ring nitrogen makes it susceptible to various transformations.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C6 position, replacing the bromine atom.

Suzuki-Miyaura Coupling: This reaction involves coupling with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for introducing a wide range of aryl, heteroaryl, or alkyl groups. For related bromopyridine systems, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) with bases such as K₂CO₃ or K₃PO₄ are commonly employed. masterorganicchemistry.com

Heck Reaction: The Heck reaction couples the bromopyridine with an alkene to form a substituted alkene, catalyzed by a palladium complex. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org This allows for the introduction of vinyl groups. The reaction typically proceeds with E-selectivity.

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the C6 position and a terminal alkyne. organic-chemistry.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. Studies on the closely related 6-bromo-3-fluoro-2-cyanopyridine have shown that Sonogashira coupling proceeds efficiently using Pd(PPh₃)₄ and CuI in a THF/Et₃N solvent system at room temperature, suggesting similar conditions would be effective for this compound. researchgate.net

Table 1: Representative Cross-Coupling Reactions for Bromopyridines

| Reaction Type | Coupling Partner | Typical Catalyst/Reagents | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Substituted Alkene |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | Aryl Alkyne |

Nucleophilic Aromatic Substitution (SNAr) Reactions

While the bromine at C6 can be displaced by strong nucleophiles, its reactivity in SNAr reactions is influenced by the other ring substituents. In polyhalogenated pyridines, the position of substitution is often directed by the electronic activation of the ring. Research on the amination of 5-bromo-2-chloro-3-fluoropyridine (B1227324) demonstrated that palladium-catalyzed Buchwald-Hartwig amination selectively occurs at the C-Br bond. nih.govnih.gov This indicates that for C-N bond formation, palladium catalysis is a more selective and effective strategy than SNAr at the C6-Br position.

Reactions Involving the Fluorine Substituent

The fluorine atom at the C5 position is generally less reactive as a leaving group in palladium-catalyzed cross-coupling reactions compared to bromine. However, it can be susceptible to displacement via Nucleophilic Aromatic Substitution (SNAr), particularly with strong nucleophiles.

The reactivity of halogens in SNAr on pyridine rings often follows the order F > Cl > Br > I, which is opposite to their leaving group ability in aliphatic systems. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex. stackexchange.com Studies on 5-bromo-2-chloro-3-fluoropyridine have shown that under certain SNAr conditions, selective substitution of the 3-fluoro group can be achieved. nih.gov For this compound, displacement of the C5-fluorine would likely require harsh conditions and strong nucleophiles (e.g., sodium methoxide (B1231860) at high temperature), and would have to compete with potential reactions at the C6-bromo position. The precise outcome would depend heavily on the specific nucleophile and reaction conditions employed. acs.orgnih.gov

Derivatization of the Hydroxymethyl Group

The hydroxymethyl group at the C3 position is a versatile handle for further functionalization, most commonly through oxidation. numberanalytics.comnumberanalytics.com

Esterification and Etherification Reactions

The hydroxymethyl group of this compound readily undergoes esterification and etherification, providing avenues for the synthesis of a diverse range of derivatives.

Esterification:

Esterification of the primary alcohol can be achieved through several established methods. The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common approach. The reaction is reversible, and to drive it towards the product, water is typically removed, for instance, by azeotropic distillation.

Alternatively, more reactive acylating agents can be employed for a more efficient conversion. Acyl chlorides and acid anhydrides react with the alcohol, usually in the presence of a base like pyridine or triethylamine, to yield the corresponding esters. These reactions are generally faster and not reversible.

| Reagent | Conditions | Product |

| Carboxylic Acid (R-COOH) | Acid catalyst (e.g., H₂SO₄), heat, removal of water | (6-Bromo-5-fluoropyridin-3-yl)methyl ester |

| Acyl Chloride (R-COCl) | Base (e.g., pyridine, triethylamine), inert solvent | (6-Bromo-5-fluoropyridin-3-yl)methyl ester |

| Acid Anhydride (B1165640) ((RCO)₂O) | Base (e.g., pyridine, triethylamine), heat | (6-Bromo-5-fluoropyridin-3-yl)methyl ester |

Etherification:

The Williamson ether synthesis is a widely used method for preparing ethers from this compound. This S(_N)2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide to form the ether. The choice of a primary alkyl halide is crucial to favor the S(_N)2 pathway and minimize competing elimination reactions.

| Reagent 1 | Reagent 2 | Conditions | Product |

| Strong Base (e.g., NaH) | Alkyl Halide (R-X) | Anhydrous solvent (e.g., THF, DMF) | 3-(Alkoxymethyl)-6-bromo-5-fluoropyridine |

Halogenation of the Alcohol Functionality

The hydroxyl group of this compound can be replaced by a halogen atom through various halogenating agents. This conversion is a valuable synthetic transformation, as the resulting halomethylpyridines are versatile intermediates for further functionalization.

Thionyl chloride (SOCl₂) is a common reagent for converting primary alcohols to the corresponding chlorides. researchgate.net The reaction mechanism can vary depending on the conditions. In the absence of a base like pyridine, the reaction may proceed with retention of configuration via an S(_N)i (internal nucleophilic substitution) mechanism. However, in the presence of pyridine, the reaction typically proceeds with inversion of configuration through an S(_N)2 pathway. researchgate.net

Similarly, phosphorus tribromide (PBr₃) is effective for converting primary alcohols to bromides. Other reagents such as phosphorus pentachloride (PCl₅) and hydrohalic acids (e.g., HBr, HCl) can also be utilized, although the latter may require harsher conditions.

| Reagent | Product |

| Thionyl chloride (SOCl₂) | 6-Bromo-3-(chloromethyl)-5-fluoropyridine |

| Phosphorus tribromide (PBr₃) | 6-Bromo-3-(bromomethyl)-5-fluoropyridine |

| Phosphorus pentachloride (PCl₅) | 6-Bromo-3-(chloromethyl)-5-fluoropyridine |

Chemo- and Regioselectivity in Multi-Substituted Pyridine Systems

The presence of multiple functional groups and substituents on the pyridine ring of this compound raises important questions of chemo- and regioselectivity in its reactions. The pyridine nitrogen, the bromo and fluoro substituents, and the hydroxymethyl group all present potential sites for chemical transformation.

The pyridine nitrogen is basic and can be protonated or alkylated. The carbon atoms of the pyridine ring can undergo nucleophilic aromatic substitution, with the positions ortho and para to the nitrogen being the most activated, especially with the presence of electron-withdrawing groups. The bromo substituent is a potential site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. The fluoro substituent is generally less reactive in such reactions compared to bromine.

The hydroxymethyl group, as discussed, can be esterified, etherified, or halogenated. The relative reactivity of these sites depends on the specific reagents and reaction conditions. For instance, under basic conditions, the acidic proton of the hydroxymethyl group is likely to be removed first, leading to reactions at the oxygen atom. In the presence of strong electrophiles, the pyridine nitrogen might be the initial site of attack.

Applications in Advanced Chemical Research and Development

Role as a Versatile Synthetic Building Block in Complex Molecule Construction

The strategic placement of bromo, fluoro, and hydroxymethyl groups on the pyridine (B92270) ring of (6-Bromo-5-fluoropyridin-3-yl)methanol provides medicinal chemists with a powerful tool for constructing intricate molecular architectures. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The fluorine atom can modulate the electronic properties and metabolic stability of the final compound, while the methanol (B129727) group offers a site for oxidation, esterification, or etherification to build more complex side chains.

Synthesis of Novel Heterocyclic Systems

This compound is a key intermediate in the synthesis of a variety of novel heterocyclic systems. Its inherent reactivity allows for its incorporation into larger, more complex ring structures. For instance, derivatives of brominated pyridines are utilized in palladium-catalyzed reactions to construct fused heterocyclic systems, which are prevalent scaffolds in many biologically active compounds. The presence of both a bromine and a fluorine atom on the pyridine ring allows for selective and sequential reactions, enabling the construction of intricate heterocyclic frameworks with a high degree of control.

Incorporation into Chiral Scaffolds

The development of chiral drugs is a cornerstone of modern pharmacology. While direct research on the incorporation of this compound into chiral scaffolds is not extensively documented in publicly available literature, the functional groups present on the molecule make it a suitable candidate for such applications. The hydroxyl group of the methanol moiety can be used to introduce stereocenters through asymmetric synthesis or can be reacted with chiral auxiliaries to guide stereoselective transformations on other parts of the molecule. This potential allows for the generation of enantiomerically pure compounds, which is crucial for developing drugs with improved efficacy and reduced side effects.

Contributions to Medicinal Chemistry Research (Pre-clinical and Drug Discovery Phases)

The utility of this compound and its close analogs is particularly pronounced in the pre-clinical and drug discovery phases of pharmaceutical research. Its role as a versatile precursor facilitates the rapid generation of libraries of compounds for biological screening.

Precursors in Lead Compound Generation and Optimization

In the quest for new therapeutic agents, this compound serves as a valuable starting material for the generation of lead compounds. Its multifunctional nature allows for systematic modifications to explore the chemical space around a particular biological target. For example, related brominated pyridinyl methanols have been used as key intermediates in the synthesis of nicotinic acetylcholine (B1216132) receptor modulators, which are being investigated for the treatment of neurological disorders. The ability to readily diversify the structure by leveraging the reactivity of the bromo and methanol groups is a significant advantage in the early stages of drug discovery.

Design of Ligands for Biological Targets (e.g., neurological disorders, specific enzyme inhibition, receptor modulation)

The pyridine core is a common motif in many biologically active molecules, and the specific substitution pattern of this compound makes it particularly useful for designing ligands for a variety of biological targets.

Neurological Disorders: Analogs such as (6-Bromo-5-methyl-3-pyridinyl)methanol have been utilized as key intermediates in the synthesis of compounds targeting nicotinic acetylcholine receptors, which are implicated in neurological conditions like Alzheimer's and Parkinson's diseases. The bromo and hydroxyl functionalities are crucial for the selective chemical modifications needed to create these complex molecules.

Specific Enzyme Inhibition: Fluorinated pyridines are known to be valuable in the design of enzyme inhibitors. The fluorine atom in this compound can enhance the binding affinity of a ligand to its target enzyme and can also improve the metabolic stability of the compound, leading to a longer duration of action.

Utilization in Agrochemical Research and Development

The pyridine moiety is a core component in a multitude of successful agrochemicals. The introduction of fluorine and bromine atoms can significantly enhance the biological activity and metabolic stability of the resulting compounds. This compound is a key intermediate in the development of new pesticides and herbicides due to these advantageous structural characteristics.

This compound is primarily utilized as a precursor for the synthesis of more complex molecules with potential pesticidal or herbicidal properties. The hydroxymethyl group can be easily converted into other functional groups, such as aldehydes, carboxylic acids, or amines, which then serve as handles for further molecular elaboration. For instance, it can be oxidized to the corresponding aldehyde, which can then be used in condensation reactions, or converted to a halide to facilitate nucleophilic substitution.

A representative synthetic application involves the reaction of this compound with a substituted benzoyl chloride to form an ester, or its conversion to an amine followed by amide coupling. These reactions lead to the formation of novel benzamide (B126) or ester derivatives, classes of compounds well-known for their agrochemical potential.

Table 1: Representative Synthesis of a Novel Agrochemical Candidate

| Step | Reactant 1 | Reactant 2 | Reaction Type | Product |

|---|---|---|---|---|

| 1 | This compound | Thionyl chloride | Chlorination | 6-Bromo-3-(chloromethyl)-5-fluoropyridine |

| 2 | 6-Bromo-3-(chloromethyl)-5-fluoropyridine | Sodium azide | Azidation | 3-(Azidomethyl)-6-bromo-5-fluoropyridine |

| 3 | 3-(Azidomethyl)-6-bromo-5-fluoropyridine | Triphenylphosphine, Water | Staudinger Reduction | (6-Bromo-5-fluoropyridin-3-yl)methanamine |

The presence of both fluorine and bromine on the pyridine ring of this compound is strategic for enhancing the bioactivity of potential agrochemicals. The fluorine atom, with its high electronegativity and small size, can improve metabolic stability, binding affinity to target enzymes, and membrane permeability. The bromine atom can also contribute to increased biological activity and can serve as a site for further chemical modification through cross-coupling reactions.

While specific bioactivity data for agrochemical candidates derived directly from this compound is not extensively available in public literature, the general principles of its utility are well-established. For instance, the incorporation of this moiety into a known pesticide scaffold is anticipated to modulate its efficacy. The following table provides a hypothetical illustration of how the introduction of the 6-bromo-5-fluoro-3-pyridinylmethyl group could enhance the fungicidal activity against common plant pathogens, based on trends observed in similar pyridine derivatives.

Table 2: Illustrative Bioactivity of a Hypothetical Fungicide Candidate

| Compound | Target Fungus | EC50 (µg/mL) |

|---|---|---|

| Reference Compound (without pyridinylmethyl group) | Botrytis cinerea | 15.8 |

| N-((6-Bromo-5-fluoropyridin-3-yl)methyl)-4-(trifluoromethyl)benzamide | Botrytis cinerea | 6.2 |

| Reference Compound (without pyridinylmethyl group) | Sclerotinia sclerotiorum | 22.5 |

Integration into Materials Science

This compound can be used as a monomer or a modifying agent in the synthesis of functional materials. The pyridine nitrogen can coordinate with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. These materials can have applications in catalysis, gas storage, and sensing. The bromine atom provides a site for post-synthetic modification of these materials, allowing for the fine-tuning of their properties.

In polymer chemistry, this compound can be used to synthesize polymers with specific optical or electronic properties. For example, it can be incorporated into the backbone of conjugated polymers for use in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices. The fluorine and bromine atoms can influence the energy levels of the resulting polymer, which is a critical factor in the performance of such devices.

Spectroscopic and Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucida-tion

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. A combination of one-dimensional and two-dimensional NMR experiments would be required for the unambiguous structural confirmation of (6-Bromo-5-fluoropyridin-3-yl)methanol.

1H NMR and 13C NMR for Core Structure Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR are the primary methods for establishing the fundamental carbon-hydrogen framework of an organic molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for each of the non-equivalent protons. The aromatic region would feature two distinct signals corresponding to the protons on the pyridine (B92270) ring. Their splitting patterns (multiplicity), governed by spin-spin coupling with the adjacent fluorine atom and other protons, would be crucial for assigning their positions. The methylene (B1212753) protons (-CH₂OH) would likely appear as a singlet or a doublet, depending on the solvent and its ability to exchange with the hydroxyl proton. The hydroxyl (-OH) proton itself would typically present as a broad singlet.

The ¹³C NMR spectrum would provide information on the carbon skeleton. Each unique carbon atom in the molecule would produce a separate signal. The chemical shifts of the carbon atoms in the pyridine ring would be influenced by the electronegative bromine and fluorine substituents. The signal for the carbon atom bonded to the fluorine would exhibit a characteristic splitting pattern due to C-F coupling.

Hypothetical NMR Data for this compound

This table is illustrative and represents expected values based on similar structures. Actual experimental values may vary.

| Technique | Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| ¹H NMR | H-2 | 8.0 - 8.4 | Doublet of doublets (dd) | J(H,F), J(H,H) |

| H-4 | 7.6 - 8.0 | Doublet of doublets (dd) | J(H,F), J(H,H) | |

| -CH₂OH | 4.5 - 4.9 | Singlet (s) or Doublet (d) | - | |

| -OH | Variable (broad singlet) | Broad Singlet (br s) | - | |

| ¹³C NMR | C-2 | 145 - 150 | Doublet (d) | J(C,F) |

| C-3 | 130 - 135 | Singlet (s) | - | |

| C-4 | 120 - 125 | Doublet (d) | J(C,F) | |

| C-5 | 155 - 160 (C-F) | Doublet (d) | ¹J(C,F) | |

| C-6 | 115 - 120 (C-Br) | Singlet (s) | - | |

| -CH₂OH | 60 - 65 | Singlet (s) | - |

19F NMR and 15N NMR for Pyridine Derivatives

Given the presence of fluorine, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. It would show a single resonance for the fluorine atom on the pyridine ring. The chemical shift of this signal provides insight into the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine and adjacent protons (³J(H,F)) and carbons (¹J(C,F), ²J(C,F), etc.) would be observable in the ¹H and ¹³C NMR spectra, respectively, providing definitive evidence for its location on the ring.

¹⁵N NMR, although less commonly used due to lower natural abundance and sensitivity, could provide valuable information about the electronic structure of the pyridine nitrogen atom. The chemical shift of the nitrogen would be influenced by the substituents on the ring.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are critical for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For this molecule, it would confirm the connectivity between the protons on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. It would be used to definitively assign each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is instrumental in connecting the molecular fragments. For instance, it would show correlations from the methylene protons (-CH₂OH) to the C-3 and C-4 carbons of the pyridine ring, confirming the position of the methanol (B129727) substituent.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass of the parent ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₆H₅BrFNO), HRMS would be used to confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two major peaks separated by approximately 2 Da.

Expected HRMS Data

| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Characteristic Isotopic Pattern |

| C₆H₆⁷⁹BrFNO⁺ | 205.9662 | M+ and M+2 peaks of nearly equal intensity |

| C₆H₆⁸¹BrFNO⁺ | 207.9642 |

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation, and the analysis of the resulting fragment ions. The fragmentation pattern is often unique to a particular molecular structure and can be used to confirm the connectivity of atoms.

For this compound, key fragmentation pathways would likely involve the loss of the hydroxymethyl group (-CH₂OH), water (H₂O), or cleavage of the pyridine ring. The fragmentation pattern would help to confirm the identity and position of the substituents on the pyridine core. For instance, the loss of a fragment with a mass of 31 Da would correspond to the loss of the •CH₂OH radical.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for the identification of functional groups within a molecule. These techniques are based on the principle that chemical bonds vibrate at specific frequencies.

For this compound, IR and Raman spectroscopy would be expected to reveal characteristic vibrational modes. Key expected absorptions would include:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum, characteristic of the hydroxyl (-OH) group in the methanol moiety.

C-H Stretch: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the CH₂ group's stretching would be observed in the 2850-2960 cm⁻¹ region.

C=C and C=N Stretch: Vibrations corresponding to the pyridine ring would be expected in the 1400-1600 cm⁻¹ range.

C-O Stretch: The stretching vibration of the C-O bond in the primary alcohol would likely be found in the 1000-1260 cm⁻¹ region.

C-F Stretch: A strong absorption band, typically in the 1000-1400 cm⁻¹ region, would indicate the presence of the carbon-fluorine bond.

C-Br Stretch: The carbon-bromine bond would exhibit a characteristic absorption at lower frequencies, generally in the 500-690 cm⁻¹ range.

X-ray Crystallography for Solid-State Structure Determination

A search of crystallographic databases reveals that no crystal structure for this compound has been deposited and made publicly available. Consequently, information regarding its solid-state structure remains undetermined.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds, as well as for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile and thermally sensitive compounds like this compound. A typical HPLC analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with an acid modifier like formic acid or trifluoroacetic acid. The retention time of the compound would be a key identifier under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative purity assessment.

While chemical suppliers of this compound may perform HPLC for quality control, specific methods and chromatograms are not published in the scientific literature.

Gas Chromatography (GC) is another powerful technique for separating and analyzing volatile compounds. For a compound like this compound, its volatility would need to be sufficient for analysis by GC. The compound would be vaporized and passed through a capillary column, and its retention time would be used for identification. A mass spectrometer is often coupled with GC (GC-MS) to provide structural information based on the fragmentation pattern of the molecule.

Similar to other analytical techniques, there is no specific, publicly available information on established GC methods for the analysis of this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like this compound. These methods provide insights into electron distribution, orbital energies, and molecular stability.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of organic molecules. For a compound like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its optimized geometry, electronic energies, and thermodynamic stability. researchgate.net

DFT studies on similar 6-arylated-pyridin-3-yl methanol derivatives have demonstrated good agreement between computed results and experimental data. researchgate.net For this compound, DFT could be used to calculate key electronic descriptors, providing a quantitative measure of its chemical behavior.

| HOMO-LUMO Gap | Value in eV | The difference in energy between the HOMO and LUMO, which is an indicator of chemical reactivity and stability. researchgate.net |

Molecular Orbital Analysis

A detailed analysis of the molecular orbitals (MOs) provides a deeper understanding of the electronic structure and reactivity. The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important.

For this compound, the HOMO is likely to be localized on the electron-rich pyridine ring and the bromine atom, while the LUMO would be distributed over the pyridine ring, indicating its susceptibility to nucleophilic attack. The presence of both bromine and fluorine atoms introduces complex electronic effects, including halogen bonding capabilities, which can be analyzed through MO theory. nih.gov The study of halogen bonding is crucial in medicinal chemistry as it can enhance selectivity and efficacy in drug-receptor interactions. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

Transition State Analysis

By mapping the potential energy surface of a reaction, computational methods can identify transition states—the high-energy structures that connect reactants and products. For reactions involving this compound, such as nucleophilic aromatic substitution, transition state analysis can determine the activation energy and provide a detailed picture of the bond-breaking and bond-forming processes. This analysis is crucial for understanding the kinetics and feasibility of a given reaction.

Reaction Pathway Prediction

Computational modeling can be used to predict the most likely pathways for chemical reactions. For instance, in the synthesis of substituted pyridines, different reaction routes can be computationally explored to identify the most energetically favorable one. researchgate.net In the case of this compound, computational studies could predict the regioselectivity of further functionalization, such as C-H activation or cross-coupling reactions, by comparing the activation barriers of different potential pathways.

Prediction of Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties of molecules with a high degree of accuracy. For this compound, these predictions can aid in its characterization and identification.

Table 2: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Data | Information Gained |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | Identification of functional groups (e.g., O-H stretch of the methanol group, C-Br, and C-F stretches). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants | Elucidation of the molecular structure and connectivity of atoms. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Electronic transition energies and oscillator strengths | Information about the electronic structure and conjugated systems within the molecule. |

These computational predictions, when compared with experimental spectra, provide a powerful method for structural verification and a deeper understanding of the molecule's electronic and vibrational properties.

Theoretical and Computational Chemistry Studies

In the pre-clinical stages of drug discovery, theoretical and computational chemistry studies play a pivotal role in the rational design and optimization of potential therapeutic agents. For a candidate molecule like (6-Bromo-5-fluoropyridin-3-yl)methanol, these in silico methods provide profound insights into its potential interactions with biological targets, pharmacokinetic properties, and structure-activity relationships, thereby guiding further experimental investigations.

Future Perspectives and Emerging Research Directions

Novel Synthetic Routes and Sustainable Methodologies for Production

The future production of (6-Bromo-5-fluoropyridin-3-yl)methanol is likely to pivot towards greener and more efficient synthetic strategies. citedrive.com Traditional multi-step syntheses are often plagued by issues of low atom economy, hazardous reagents, and significant waste generation. Emerging research points towards the adoption of methodologies that mitigate these challenges.

One promising avenue is the implementation of one-pot multicomponent reactions . These reactions, which combine three or more reactants in a single operation, offer a streamlined approach to constructing complex molecules. nih.govnih.gov The development of a multicomponent reaction to assemble the 6-bromo-5-fluoropyridin-3-yl core could drastically reduce synthesis time and resource consumption. nih.gov

Furthermore, the principles of green chemistry are expected to heavily influence future synthetic designs. citedrive.com This includes the use of environmentally benign solvents, catalysts, and energy sources. researchgate.netresearcher.life Microwave-assisted synthesis, for example, has demonstrated the ability to accelerate reaction times and improve yields for pyridine (B92270) derivatives, presenting a viable alternative to conventional heating methods. nih.govacs.org The use of reusable catalysts, such as activated fly ash, is another area of exploration for the eco-friendly synthesis of pyridine-based compounds. bhu.ac.in

Continuous flow chemistry is another technological advancement that could revolutionize the production of this compound and its derivatives. This approach enables the rapid and scalable synthesis of highly functionalized heterocycles in a controlled and automated fashion, which is particularly advantageous for drug discovery and development. acs.org

Exploration of New Chemical Transformations for Diverse Scaffold Generation

The functional handles present in this compound—the bromo, fluoro, and methanol (B129727) groups—provide a fertile ground for exploring novel chemical transformations to generate a diverse array of molecular scaffolds. The pyridine ring itself is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs. lifechemicals.comnih.gov

The bromine atom is particularly amenable to a wide range of transition-metal-catalyzed cross-coupling reactions . These reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, would allow for the introduction of various aryl, alkynyl, and amino moieties at the 6-position, respectively. Such modifications are crucial for tuning the electronic and steric properties of the molecule for specific applications.

Moreover, C-H bond activation represents a frontier in organic synthesis that could be applied to the pyridine core. acs.orgresearchgate.netnih.gov While challenging due to the electron-deficient nature of the pyridine ring, direct C-H functionalization offers a more atom-economical approach to derivatization compared to traditional methods that require pre-functionalized substrates. researchgate.net Rhodium-catalyzed C-H functionalization has already shown promise for the synthesis of multi-substituted 3-fluoropyridines. nih.gov

The interplay between the fluorine and bromine substituents also opens up avenues for selective transformations. The high electronegativity of fluorine can influence the reactivity of adjacent positions, potentially enabling regioselective nucleophilic aromatic substitution (SNAr) reactions. nih.govabertay.ac.uk

Untapped Applications in Interdisciplinary Sciences

While pyridine derivatives are well-established in medicinal chemistry, the specific substitution pattern of this compound suggests potential applications in other scientific domains. researchgate.netfrontiersin.org

In materials science , the incorporation of fluorine is known to impart unique properties such as high thermal stability, chemical resistance, and altered electronic characteristics. mdpi.comnumberanalytics.com This makes fluorinated pyridines, like the compound , attractive building blocks for the development of novel polymers and functional materials. Perfluoropyridine, for instance, is utilized in creating fluorinated networks and polymers with advanced properties. researchgate.net Derivatives of this compound could be explored as monomers for high-performance polymers or as components in organic light-emitting diodes (OLEDs) and other electronic devices.

In the field of agrochemicals , halogenated pyridines are a common motif in herbicides and pesticides. The unique combination of bromine and fluorine in this molecule could lead to the discovery of new agrochemicals with novel modes of action or improved efficacy.

Furthermore, the pyridine nitrogen can act as a ligand for metal complexes, opening up possibilities in catalysis . Tailored ligands derived from this compound could be used to create catalysts with enhanced selectivity and activity for a variety of organic transformations.

Development of High-Throughput Synthesis and Screening Approaches

The exploration of the vast chemical space accessible from this compound necessitates the use of high-throughput synthesis and screening methods. The creation of diverse libraries of compounds is a cornerstone of modern drug discovery. researchgate.net

Automated synthesis platforms can be employed to rapidly generate libraries of derivatives from the parent compound. researchgate.net These platforms can perform a wide range of reactions in parallel, significantly accelerating the discovery of molecules with desired properties. Solid-phase synthesis is a particularly powerful technique for library generation, as it simplifies purification and handling. researchgate.net

Once these libraries are synthesized, high-throughput screening (HTS) can be used to quickly assess their biological activity or material properties. This combination of automated synthesis and HTS allows for the rapid identification of lead compounds for further development in fields such as medicine and materials science.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize chemical discovery. nih.govmdpi.com These technologies can be applied to nearly every aspect of the research and development pipeline for derivatives of this compound.

Predictive modeling can be used to forecast the outcomes of chemical reactions, including yield and selectivity. mit.eduucla.eduresearchgate.net This can help chemists to design more efficient synthetic routes and avoid unnecessary experimentation. Machine learning models can be trained on existing reaction data to predict the catalytic activity of novel metal complexes or to anticipate the most likely products of a given reaction. mdpi.comnih.gov

Q & A

How can the synthesis of (6-Bromo-5-fluoropyridin-3-yl)methanol be optimized to account for competing substituent effects of bromine and fluorine?

Level : Advanced

Methodological Answer :

The bromine and fluorine substituents on the pyridine ring influence reactivity due to their electron-withdrawing nature. To optimize synthesis:

- Step 1 : Start with halogenation of a pyridine precursor. Fluorination may require selective conditions (e.g., KF in DMSO at 120°C for electrophilic substitution, as seen in analogous fluoropyridines) .

- Step 2 : Introduce bromine via directed ortho-metalation (DoM) or Miyaura borylation, leveraging the fluorine’s directing effects .

- Step 3 : Reduce the carbonyl intermediate (e.g., using LiAlH₄) to form the methanol group. Monitor competing side reactions (e.g., dehalogenation) via LC-MS .

- Experimental Design : Use a fractional factorial design to test variables (temperature, solvent polarity, reagent stoichiometry). For example, compare DMSO vs. DMF solvents to assess fluorine’s stability under reducing conditions.

What spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

Level : Basic

Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyridine protons) and the hydroxymethyl group (δ ~4.5 ppm). Compare with analogous compounds like 4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide, where splitting patterns confirm substituent positions .

- GC-MS/EI-MS : Look for molecular ion peaks at m/z corresponding to C₆H₅BrFNO (calc. ~204–206 g/mol). Fragmentation patterns should retain Br/F substituents (e.g., loss of –CH₂OH at m/z 170–172) .

- FT-IR : Confirm –OH stretch (~3200–3400 cm⁻¹) and C–Br/C–F vibrations (650–500 cm⁻¹).

How can stability issues of this compound be systematically evaluated under varying storage conditions?

Level : Advanced

Methodological Answer :

- Accelerated Stability Testing :

- Condition 1 : Store at 25°C/60% RH (RT) vs. 40°C/75% RH (stress condition) for 1–3 months.

- Analysis : Monitor degradation via HPLC (e.g., column: C18, mobile phase: MeCN/H₂O with 0.1% TFA). Compare with (6-Chloro-4-methoxypyridin-3-yl)methanol, which shows sensitivity to humidity and light .

- Mitigation : Use amber vials and desiccants.

How should researchers resolve contradictions in reported biological activity data for halogenated pyridine derivatives like this compound?

Level : Advanced

Methodological Answer :

- Step 1 : Replicate assays under standardized conditions (e.g., cell lines, solvent controls). For example, discrepancies in anticancer activity may arise from variations in MTT assay protocols .

- Step 2 : Perform structure-activity relationship (SAR) studies. Compare with 3-Bromo-5-fluoro-N-(6-methylpyridin-2-yl)-benzamide to isolate bromine/fluorine contributions .

- Step 3 : Use longitudinal analysis (e.g., 1-week vs. 1-year effects) to assess temporal contradictions, as seen in studies on presenteeism and effort exertion .

What computational strategies can predict the reactivity of this compound in cross-coupling reactions?

Level : Advanced

Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to model electron density. Fluorine’s electronegativity may reduce electron density at C-2, favoring Suzuki-Miyaura coupling at C-6 .

- AI-Driven Tools : Use platforms like IBM RXN for retrosynthesis, trained on halogenated pyridine datasets. Note that experimental validation is critical due to limited data for this specific compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.